molecular formula C14H23NO5S B4508686 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B4508686
M. Wt: 317.40 g/mol
InChI Key: WKAWBHVPIFHWSG-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with a unique structure that includes both hydroxyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its combination of hydroxyl and sulfonamide groups attached to a tetramethylbenzene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5S/c1-9-5-10(2)12(4)13(11(9)3)21(19,20)15-14(6-16,7-17)8-18/h5,15-18H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAWBHVPIFHWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CO)(CO)CO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Reactant of Route 2
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Reactant of Route 3
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Reactant of Route 4
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Reactant of Route 5
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide

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